molecular formula C6H2Br2ClNO B153419 2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone CAS No. 537-45-1

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

Cat. No. B153419
CAS RN: 537-45-1
M. Wt: 299.35 g/mol
InChI Key: JYWKEVKEKOTYEX-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone, also known as BQC reagent, is a chemical compound with the molecular formula C6H2Br2ClNO . It is used as a reagent for spot visualizations in chromatographic systems and for the detection of cyanide, phenol (CN-, phenols), and phosphatase .


Chemical Reactions Analysis

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is used in the detection of cyanide, phenol (CN-, phenols), and phosphatase . It has been mentioned in the context of selective bromination of polyenes , but the specific reaction mechanism is not detailed in the search results.


Physical And Chemical Properties Analysis

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is a white to pale yellow crystalline powder . It has a molecular weight of 299.35 g/mol . The compound has a density of 2.1919 (rough estimate), a melting point of 76-84°C, a boiling point of 295.9±50.0 °C (Predicted), a flash point of 132.8°C, and a vapor pressure of 0.00148mmHg at 25°C . It is slightly soluble in alcohol and ether, but insoluble in water .

Scientific Research Applications

Detection of Phenolic Compounds

  • Methods and Procedures : It is applied in a buffer solution around pH 9.4, where it reacts with phenolic substances to produce an indophenol, which is visible as an indigo color .

Organic Synthesis

  • Results and Outcomes : It aids in the synthesis of diverse organic molecules, contributing to the development of new materials and pharmaceuticals .

Biochemical Studies

  • Results and Outcomes : Provides insights into enzyme mechanisms and the interaction of biomolecules within the cell .

Physiological Studies

  • Results and Outcomes : Contributes to the understanding of how different compounds affect living organisms at the physiological level .

Determination of Organophosphorus Compounds

  • Results and Outcomes : Allows for the identification and quantification of these compounds in environmental samples .

Detection of Cyanides

  • Results and Outcomes : This application is crucial for the safety assessment of environments and materials that may contain cyanide .

Laboratory Chemicals

  • Results and Outcomes : As a laboratory chemical, it facilitates a wide range of experimental procedures, contributing to the advancement of scientific knowledge .

Synthesis of Substances

  • Results and Outcomes : The synthesis processes involving this compound can lead to the creation of new materials with potential industrial and pharmaceutical applications .

Safety and Handling Research

  • Results and Outcomes : The findings from these studies ensure the safe handling of the compound, preventing accidents and health hazards .

Detection of Aflatoxins

  • Results and Outcomes : This application is vital for ensuring the safety of food products and protecting public health .

Educational Use

  • Results and Outcomes : Its use in education enhances the learning experience by providing practical examples of theoretical concepts .

Development of Analytical Methods

  • Results and Outcomes : The development of these methods expands the toolkit available to scientists for the analysis of complex samples .

Safety And Hazards

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is harmful by inhalation and in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is also sensitive to heat and light . In case of fire, water, carbon dioxide, and dry powder can be used to extinguish .

properties

IUPAC Name

2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWKEVKEKOTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=NCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060215
Record name 2,6-Dibromoquinone-4-chloroimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

CAS RN

537-45-1
Record name 2,6-Dibromoquinone-4-chloroimide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dibromoquinone-4-chlorimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQC reagent
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528
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Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dibromoquinone-4-chloroimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIBROMOQUINONE-4-CHLORIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
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2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 3
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 4
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Reactant of Route 5
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Reactant of Route 6
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

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